(2,5-Dimethyl-3-nitrophenyl)acetonitrile
Description
(2,5-Dimethyl-3-nitrophenyl)acetonitrile is a nitrile derivative featuring a substituted benzene ring with methyl groups at the 2- and 5-positions, a nitro group at the 3-position, and an acetonitrile moiety (-CH₂CN) as the side chain. Its molecular formula is C₁₀H₁₀N₂O₂ (molecular weight: 178.19 g/mol). Nitriles of this type are commonly employed as intermediates in pharmaceutical synthesis, agrochemical development, and materials science due to their versatility in nucleophilic addition and cyclization reactions .
Properties
CAS No. |
57411-95-7 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(2,5-dimethyl-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-7-5-9(3-4-11)8(2)10(6-7)12(13)14/h5-6H,3H2,1-2H3 |
InChI Key |
ONEKRZQNJHXOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-3-nitrophenyl)acetonitrile typically involves the nitration of 2,5-dimethylphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of (2,5-Dimethyl-3-nitrophenyl)acetonitrile may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethyl-3-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.
Substitution: Amines or alcohols under basic or acidic conditions.
Major Products:
Reduction: (2,5-Dimethyl-3-aminophenyl)acetonitrile.
Substitution: Amides or esters derived from the nucleophilic substitution of the nitrile group.
Scientific Research Applications
Chemistry: (2,5-Dimethyl-3-nitrophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for the construction of more complex molecules .
Biology and Medicine: In biological research, derivatives of (2,5-Dimethyl-3-nitrophenyl)acetonitrile may be investigated for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group can influence the compound’s interaction with biological targets .
Industry: In the industrial sector, (2,5-Dimethyl-3-nitrophenyl)acetonitrile can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties allow for its incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-3-nitrophenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile and nitro groups play crucial roles in determining the compound’s reactivity and interaction with other molecules. For example, in reduction reactions, the nitro group undergoes electron transfer processes that lead to its conversion to an amino group .
Comparison with Similar Compounds
Electronic Effects
- Electron-Withdrawing Groups (EWGs): The nitro group in (2,5-Dimethyl-3-nitrophenyl)acetonitrile strongly deactivates the aromatic ring, directing electrophilic substitution to meta positions. In contrast, the dichloro substituents in 2-(2,5-Dichlorophenyl)acetonitrile create a more electrophilic nitrile carbon, enhancing reactivity in nucleophilic additions .
- Electron-Donating Groups (EDGs): The methoxy groups in 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile donate electron density, partially counteracting the nitro group’s deactivation. This balance may improve solubility in polar solvents compared to the target compound .
Research Findings and Implications
Recent studies emphasize the role of substituent positioning in nitrile reactivity. For example:
- Nitro Group Orientation: In 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile, the nitro group’s ortho position relative to the nitrile enhances intramolecular charge transfer, a property leveraged in fluorescence-based sensors .
- Metabolic Stability: Fluorinated derivatives (e.g., 4-Amino-2-(trifluoromethyl)benzonitrile) exhibit increased metabolic stability compared to non-fluorinated analogs, highlighting their pharmaceutical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
